molecular formula C9H14N4O B2925121 N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1219914-06-3

N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2925121
CAS No.: 1219914-06-3
M. Wt: 194.238
InChI Key: QABPXJCBPZWCFQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. One common method is the cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

  • 1-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
  • 1-methyl-1H-1,2,4-triazole-4-carboxamide

Uniqueness: N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclopentyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .

Properties

IUPAC Name

N-cyclopentyl-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-6-8(11-12-13)9(14)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABPXJCBPZWCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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